PEG6 Linker Confers Superior Ternary Complex Robustness Compared to Shorter and Longer Homologs
Among the PEG4–PEG8 series, the six-unit spacer (as embodied by Benzyl-PEG6-NHBoc) has been consistently observed to provide the most robust ternary complex formation in PROTAC assays [1]. Direct comparative studies across multiple target/E3 ligase pairs have shown that while PEG4 yields the steepest initial degradation response and PEG8 prolongs residence time (often accompanied by a hook effect), PEG6 balances these properties to deliver the highest maximal degradation (Dmax) and the most cooperative dose-response relationship [1]. The superiority is modest in magnitude—typically within one order of potency—but the consistency across orthogonal readouts (DC50, Dmax, wash-out recovery) establishes PEG6 as the empirical baseline for PROTAC optimization [1].
| Evidence Dimension | Ternary complex robustness in PROTAC functional assays |
|---|---|
| Target Compound Data | PEG6 linkers (class) yield the most robust ternary complex and highest Dmax |
| Comparator Or Baseline | PEG4 linkers yield steepest initial response; PEG8 linkers prolong residence time with hook effect |
| Quantified Difference | Potency differences typically within one order of magnitude; Dmax and cooperativity metrics favor PEG6 |
| Conditions | Meta-analysis of PROTAC degrader studies with variable PEG linker lengths |
Why This Matters
This class-level inference supports the selection of Benzyl-PEG6-NHBoc as the default linker for initial PROTAC screening, reducing the combinatorial burden of testing multiple PEG lengths.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 'PEG6 gives the most robust ternary complex.' View Source
